molecular formula C23H21ClN2O4S B11662636 ethyl 4-{5-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]furan-2-yl}benzoate

ethyl 4-{5-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]furan-2-yl}benzoate

Cat. No.: B11662636
M. Wt: 456.9 g/mol
InChI Key: TWBXNZRVSACEOA-MFKUBSTISA-N
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Description

ETHYL 4-{5-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]FURAN-2-YL}BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{5-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]FURAN-2-YL}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. A common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzoate group: This step often involves esterification reactions using ethyl alcohol and benzoic acid derivatives.

    Attachment of the chlorophenylsulfanyl group: This step may involve nucleophilic substitution reactions where a chlorophenylsulfanyl group is introduced to the furan ring.

    Formation of the propanamido group: This can be achieved through amide bond formation using appropriate amine and acid chloride precursors.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of ETHYL 4-{5-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]FURAN-2-YL}BENZOATE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{5-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]FURAN-2-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, reduced aromatic rings.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

ETHYL 4-{5-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]FURAN-2-YL}BENZOATE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-{5-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, affecting their function.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

ETHYL 4-{5-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]FURAN-2-YL}BENZOATE can be compared with other similar compounds:

    Similar Compounds: Compounds with similar structural motifs, such as other furan derivatives, benzoate esters, or chlorophenylsulfanyl-containing molecules.

    Uniqueness: The combination of the furan ring, benzoate ester, and chlorophenylsulfanyl group in a single molecule is unique, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C23H21ClN2O4S

Molecular Weight

456.9 g/mol

IUPAC Name

ethyl 4-[5-[(E)-[3-(4-chlorophenyl)sulfanylpropanoylhydrazinylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C23H21ClN2O4S/c1-2-29-23(28)17-5-3-16(4-6-17)21-12-9-19(30-21)15-25-26-22(27)13-14-31-20-10-7-18(24)8-11-20/h3-12,15H,2,13-14H2,1H3,(H,26,27)/b25-15+

InChI Key

TWBXNZRVSACEOA-MFKUBSTISA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CCSC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CCSC3=CC=C(C=C3)Cl

Origin of Product

United States

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